molecular formula C15H12N2OS B181291 5,5-Diphenyl-2-thiohydantoin CAS No. 21083-47-6

5,5-Diphenyl-2-thiohydantoin

Cat. No.: B181291
CAS No.: 21083-47-6
M. Wt: 268.3 g/mol
InChI Key: AMDPNECWKZZEBQ-UHFFFAOYSA-N
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Description

5,5-Diphenyl-2-thiohydantoin is a heterocyclic compound with the molecular formula C15H12N2OS. It is known for its unique structure, which includes a thiohydantoin ring substituted with two phenyl groups.

Mechanism of Action

Target of Action

5,5-Diphenyl-2-thiohydantoin (DPTH) primarily targets the cell cycle regulatory proteins in human colon cancer cell line, COLO-205 . It specifically interacts with the cell cycle inhibitory protein, p21 , leading to an increase in the formation of the cyclin-dependent kinase (CDK)2-p21 complex .

Mode of Action

DPTH interacts with its target, the cell cycle inhibitory protein p21, leading to an increase in the formation of the CDK2-p21 complex . This interaction results in a decrease in CDK2 activity , which is crucial for cell cycle progression. By inhibiting CDK2 activity, DPTH effectively halts the cell cycle, thereby inhibiting the proliferation of the COLO-205 cells .

Biochemical Pathways

The primary biochemical pathway affected by DPTH is the cell cycle regulation pathway . The formation of the CDK2-p21 complex inhibits CDK2 activity, which is essential for the progression of the cell cycle . This inhibition results in the suppression of cell proliferation, particularly in the COLO-205 human colon cancer cell line .

Pharmacokinetics

It is known that dpth can be synthesized by the condensation of benzil with thio-urea in an alkaline solution

Result of Action

The primary result of DPTH’s action is the inhibition of cell proliferation . In the COLO-205 human colon cancer cell line, DPTH suppresses cell proliferation by inhibiting DNA synthesis and activating apoptosis . At concentrations higher than 30 μM, DPTH induces apoptosis in COLO-205 cells .

Action Environment

The action of DPTH can be influenced by various environmental factors. For instance, the synthesis of DPTH has been shown to yield good results in ethanol 95° and absolute alcohol . .

Preparation Methods

Synthetic Routes and Reaction Conditions

5,5-Diphenyl-2-thiohydantoin can be synthesized through the Biltz synthesis, which involves the base-catalyzed condensation of benzil and thiourea. The reaction typically occurs in an alkaline medium, such as sodium hydroxide, and is carried out under reflux conditions . The steps are as follows:

    Reactants: Benzil and thiourea are mixed in the presence of a base (e.g., sodium hydroxide).

    Reaction: The mixture is heated under reflux, allowing the reactants to condense and form the thiohydantoin ring.

    Isolation: The reaction mixture is cooled, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using solvents such as ethanol or dimethyl sulfoxide, which enhance the reaction yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

5,5-Diphenyl-2-thiohydantoin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Alkyl halides in the presence of a base (e.g., sodium hydride).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Cyclization: Dibromoalkanes under basic conditions.

Major Products

    N-Alkylated Derivatives: Formed through substitution reactions.

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Bicyclic Compounds: Formed through cyclization reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Diphenyl-2-thiohydantoin is unique due to its thiohydantoin ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the sulfur atom enhances its ability to undergo various chemical transformations and interact with biological targets .

Properties

IUPAC Name

5,5-diphenyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDPNECWKZZEBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=S)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066677
Record name 4-Imidazolidinone, 5,5-diphenyl-2-thioxo-
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Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21083-47-6
Record name 5,5-Diphenyl-2-thiohydantoin
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Record name Diphenylthiohydantoin
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Record name 5,5-Diphenyl-2-thiohydantoin
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Record name 4-Imidazolidinone, 5,5-diphenyl-2-thioxo-
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Record name 5,5-diphenyl-2-thioxoimidazolidin-4-one
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Record name 5,5-DIPHENYL-2-THIOHYDANTOIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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